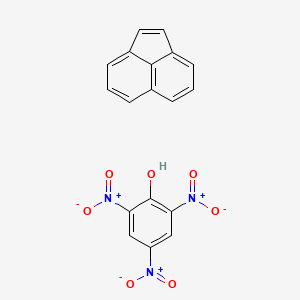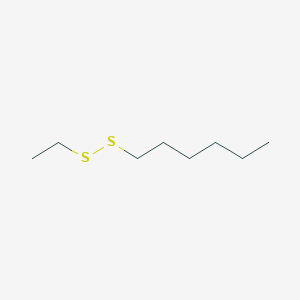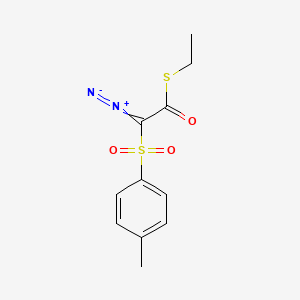
Acenaphthylene;2,4,6-trinitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acenaphthylene;2,4,6-trinitrophenol:
準備方法
Synthetic Routes and Reaction Conditions:
Acenaphthylene: can be synthesized through the dehydrogenation of acenaphthene. This process typically involves the use of a dehydrogenation catalyst such as palladium on carbon.
2,4,6-Trinitrophenol: is synthesized by nitrating phenol with a mixture of concentrated nitric acid and sulfuric acid. .
Industrial Production Methods:
化学反応の分析
Types of Reactions:
Oxidation: Acenaphthylene can undergo oxidation reactions to form acenaphthenequinone.
Reduction: 2,4,6-Trinitrophenol can be reduced to form 2,4,6-triaminophenol.
Substitution: Both acenaphthylene and 2,4,6-trinitrophenol can undergo electrophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin and hydrochloric acid are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents such as bromine or nitric acid
Major Products Formed:
Oxidation of Acenaphthylene: Acenaphthenequinone.
Reduction of 2,4,6-Trinitrophenol: 2,4,6-Triaminophenol.
Substitution Products: Various substituted derivatives depending on the reagents used
科学的研究の応用
Chemistry:
Acenaphthylene: is used as a ligand in organometallic chemistry and as a precursor for the synthesis of other polycyclic aromatic hydrocarbons.
2,4,6-Trinitrophenol: is used in the synthesis of dyes, explosives, and as a reagent in analytical chemistry
Biology and Medicine:
2,4,6-Trinitrophenol: has been used historically as an antiseptic and in burn treatments
Industry:
Acenaphthylene: is used in the production of dyes and pigments.
2,4,6-Trinitrophenol: is used in the manufacture of explosives and as a stabilizer for certain materials
作用機序
Acenaphthylene:
2,4,6-Trinitrophenol:
- Acts as an explosive due to its highly nitrated structure, which allows for rapid decomposition and release of energy.
- In biological applications, it acts as an antiseptic by denaturing proteins and disrupting cellular membranes .
類似化合物との比較
Phenol: Similar to 2,4,6-trinitrophenol but less nitrated and less acidic
Naphthalene: Similar to acenaphthylene but lacks the additional ring structure.
Uniqueness:
Acenaphthylene: is unique due to its polycyclic structure, which imparts distinct chemical properties and reactivity.
2,4,6-Trinitrophenol: is unique due to its high nitration level, making it a powerful explosive and a strong acid
特性
CAS番号 |
63147-14-8 |
|---|---|
分子式 |
C18H11N3O7 |
分子量 |
381.3 g/mol |
IUPAC名 |
acenaphthylene;2,4,6-trinitrophenol |
InChI |
InChI=1S/C12H8.C6H3N3O7/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-8H;1-2,10H |
InChIキー |
FDVRHWRNKZHBBW-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C3C(=C1)C=CC3=CC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Acetyl-1,3-di-tert-butylbicyclo[2.1.0]pentan-2-one](/img/structure/B14494942.png)







![4-[(Z)-2-benzo[a]acridin-12-ylethenyl]-N,N-dimethylaniline](/img/structure/B14494982.png)




